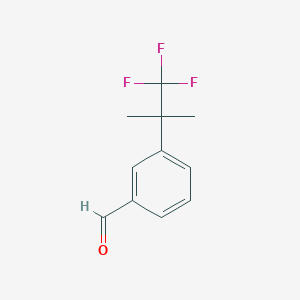

3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, an improved process for preparing fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether (sevoflurane) involves reacting 1,1,1,3,3,3-hexafluoro-2-propanol with formaldehyde and hydrogen fluoride .

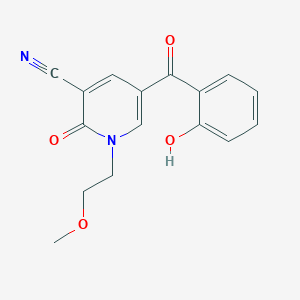

Molecular Structure Analysis

The molecular structure of “3-AMINO-5-(2,2,2-TRIFLUORO-1,1-DIMETHYLETHYL)ISOXAZOLE” is represented by the linear formula C7H9F3N2O .

Chemical Reactions Analysis

The solvolysis rates of 2,2,2-trifluoro-1-(3-chlorophenyl)-1-(substituted phenyl)ethyl and 2,2,2-trifluoro-1-(3,5-dichlorophenyl)-1-(substituted phenyl)ethyl have been studied .

Physical and Chemical Properties Analysis

The physical and chemical properties of “3-AMINO-5-(2,2,2-TRIFLUORO-1,1-DIMETHYLETHYL)ISOXAZOLE” include a molecular weight of 194.16, and it appears as a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .

Aplicaciones Científicas De Investigación

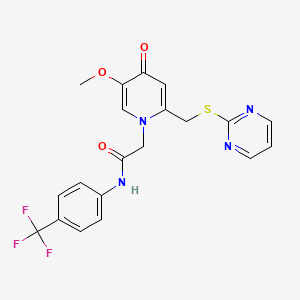

Catalysis and Green Chemistry

One of the significant applications of benzaldehyde derivatives, including 3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde, is in catalysis. A study by Zuyls et al. (2008) introduced lanthanide formamidinates as highly effective catalysts for the Tishchenko reaction, demonstrating the utility of these complexes in the dimerization of benzaldehyde derivatives to esters with remarkable efficiency (Zuyls et al., 2008). This process is facilitated by the high Lewis acidity of the catalysts, which can be used on a preparative scale without solvents, showcasing a move towards greener chemical processes.

Verdía et al. (2017) emphasized the role of ionic liquids, which serve as both solvents and catalysts, in promoting green chemistry through the Knoevenagel condensation. This approach aligns with the principles of green chemistry by minimizing the environmental impact of chemical processes (Verdía, Santamarta, & Tojo, 2017).

Metal-Organic Frameworks (MOFs)

The development and functionalization of Metal-Organic Frameworks (MOFs) for catalysis and sensing applications is another area where benzaldehyde derivatives find use. Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide MOFs that showed selective sensitivity to benzaldehyde derivatives, highlighting the potential for these materials in luminescence sensing applications (Shi, Zhong, Guo, & Li, 2015). The unique luminescence properties of these MOFs make them suitable for detecting various benzaldehyde-based derivatives, offering avenues for advancements in chemical sensing technologies.

Safety and Hazards

The safety information for “3-AMINO-5-(2,2,2-TRIFLUORO-1,1-DIMETHYLETHYL)ISOXAZOLE” indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth if swallowed .

Propiedades

IUPAC Name |

3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c1-10(2,11(12,13)14)9-5-3-4-8(6-9)7-15/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKZGERAJZMSAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892068.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2892072.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B2892076.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2892082.png)

![3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2892083.png)

![2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2892085.png)

![1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2892086.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine](/img/structure/B2892087.png)